molecular formula C18H16Cl2N6O4 B13998062 N,N'-(Piperazine-1,4-diyl)bis[1-(4-chloro-3-nitrophenyl)methanimine] CAS No. 21323-08-0

N,N'-(Piperazine-1,4-diyl)bis[1-(4-chloro-3-nitrophenyl)methanimine]

Cat. No.: B13998062
CAS No.: 21323-08-0
M. Wt: 451.3 g/mol
InChI Key: BUMHDHHMVGTQLX-UHFFFAOYSA-N
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Description

1,4-PIPERAZINEDIAMINE,N1,N4-BIS[(4-CHLORO-3-NITROPHENYL)METHYLENE]- is a complex organic compound known for its unique chemical structure and properties. This compound belongs to the class of piperazine derivatives, which are widely studied for their diverse biological and pharmaceutical activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-PIPERAZINEDIAMINE,N1,N4-BIS[(4-CHLORO-3-NITROPHENYL)METHYLENE]- typically involves the reaction of 1,4-piperazinediamine with 4-chloro-3-nitrobenzaldehyde under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst like acetic acid to facilitate the condensation reaction . The reaction mixture is then heated under reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow synthesis or microwave-assisted synthesis to enhance the reaction efficiency and yield. These methods allow for better control over reaction parameters and can significantly reduce the reaction time compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

1,4-PIPERAZINEDIAMINE,N1,N4-BIS[(4-CHLORO-3-NITROPHENYL)METHYLENE]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted piperazine derivatives, which can have different functional groups replacing the original nitro and chloro groups .

Scientific Research Applications

1,4-PIPERAZINEDIAMINE,N1,N4-BIS[(4-CHLORO-3-NITROPHENYL)METHYLENE]- has numerous applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential as an antimicrobial and anticancer agent due to its unique chemical structure.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals with enhanced efficacy and reduced side effects.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,4-PIPERAZINEDIAMINE,N1,N4-BIS[(4-CHLORO-3-NITROPHENYL)METHYLENE]- involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes .

Comparison with Similar Compounds

Similar Compounds

  • 1,4-PIPERAZINEDIAMINE,N1,N4-BIS[(4-NITROPHENYL)METHYLENE]-
  • 1,4-PIPERAZINEDIAMINE,N1,N4-BIS[(4-CHLOROPHENYL)METHYLENE]-

Uniqueness

The combination of these functional groups allows for a wider range of chemical modifications and enhances the compound’s versatility in various research and industrial applications .

Properties

CAS No.

21323-08-0

Molecular Formula

C18H16Cl2N6O4

Molecular Weight

451.3 g/mol

IUPAC Name

1-(4-chloro-3-nitrophenyl)-N-[4-[(4-chloro-3-nitrophenyl)methylideneamino]piperazin-1-yl]methanimine

InChI

InChI=1S/C18H16Cl2N6O4/c19-15-3-1-13(9-17(15)25(27)28)11-21-23-5-7-24(8-6-23)22-12-14-2-4-16(20)18(10-14)26(29)30/h1-4,9-12H,5-8H2

InChI Key

BUMHDHHMVGTQLX-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1N=CC2=CC(=C(C=C2)Cl)[N+](=O)[O-])N=CC3=CC(=C(C=C3)Cl)[N+](=O)[O-]

Origin of Product

United States

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